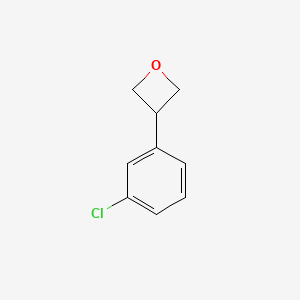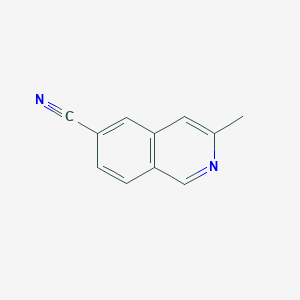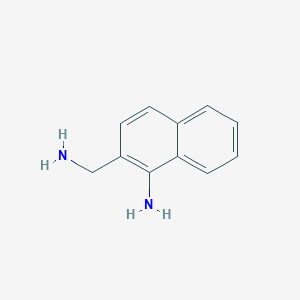
3-(3-Chlorophenyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring substituted with a 3-chlorophenyl group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The incorporation of a chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)oxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chlorophenylmethanol with an epoxide under acidic conditions can lead to the formation of the oxetane ring . Another method involves the use of vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the scalability of these methods is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Chlorophenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear alcohols or ethers.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of linear alcohols or ethers.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)oxetane has found applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)oxetane largely depends on its chemical reactivity. The strained oxetane ring is prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The chlorophenyl group can also participate in interactions with biological macromolecules, enhancing the compound’s activity .
Comparaison Avec Des Composés Similaires
3-Phenyl-oxetane: Lacks the chlorine substituent, leading to different reactivity and biological activity.
3-(4-Chlorophenyl)oxetane: The chlorine substituent is in a different position, which can affect the compound’s properties.
3-(3-Bromophenyl)oxetane: The bromine substituent can lead to different reactivity compared to chlorine.
Uniqueness: 3-(3-Chlorophenyl)oxetane is unique due to the specific positioning of the chlorine substituent on the phenyl ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)oxetane |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
Clé InChI |
PAIFDKRFPKZXAJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)








![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)



